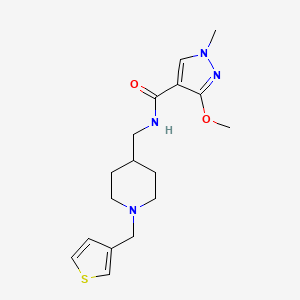
N-(2-Methyl-1,3-benzothiazol-6-yl)-1,2-oxazol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a compound that has garnered attention in recent years due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of certain proteins involved in immune cell activation. The structure of this compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an isoxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential to modulate immune responses by inhibiting specific proteins involved in immune cell activation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating autoimmune diseases and certain types of cancer.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets often depend on the exact structure of the compound and its functional groups.
Mode of Action
It’s worth noting that the thiazole ring, a key structural component of this compound, is known to interact with various biological targets through different mechanisms . The exact mode of action would depend on the specific biological target and the environmental context within the organism.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their biological targets . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase enzymes, impacting the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 18713° C and a predicted boiling point of 4861° C at 760 mmHg . Its density is predicted to be 1.3 g/cm^3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s mode of action and its interaction with its biological targets.
Action Environment
For instance, the compound is stable at room temperature , suggesting that it could be stable in a variety of environmental conditions.
Vorbereitungsmethoden
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles . These thiazoles can then be further modified to introduce the isoxazole ring. Industrial production methods often involve multi-step synthesis processes that require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts .
Analyse Chemischer Reaktionen
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the sulfur atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Vergleich Mit ähnlichen Verbindungen
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring structure.
Abafungin: An antifungal drug that includes a thiazole ring.
What sets N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide apart is its unique combination of thiazole and isoxazole rings, which confer specific chemical and biological properties that are not found in other compounds .
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-14-9-3-2-8(6-11(9)18-7)15-12(16)10-4-5-13-17-10/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZLMGAGEQUVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

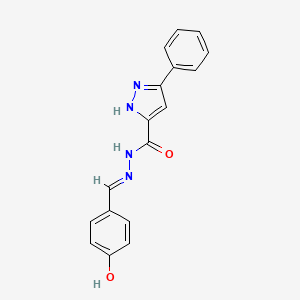
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2365732.png)
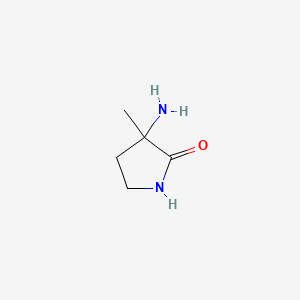
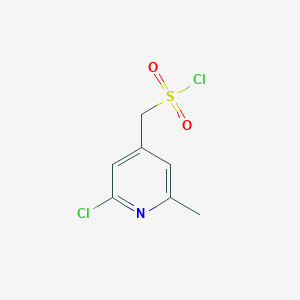
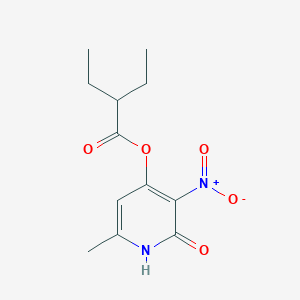
![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)

![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)
![6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)
![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)
